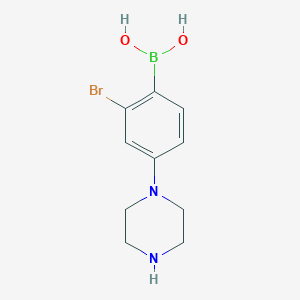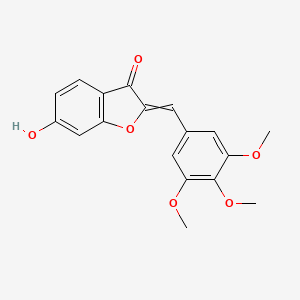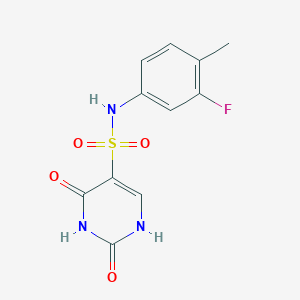
(2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a bromine atom and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-(piperazin-1-yl)phenylboronic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Nucleophiles: such as amines for substitution reactions.
Major Products Formed
Biaryl compounds: from Suzuki-Miyaura coupling.
Phenols: from oxidation reactions.
Substituted phenyl derivatives: from nucleophilic substitution.
Aplicaciones Científicas De Investigación
(2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This reactivity is crucial for its role in synthesizing complex organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylboronic acid: Similar structure but lacks the piperazine moiety.
2-Bromophenylboronic acid: Similar structure but lacks the piperazine moiety and has the bromine atom in a different position.
3-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester: Contains a piperazine moiety but has different protecting groups and ester functionalities.
Propiedades
Fórmula molecular |
C10H14BBrN2O2 |
|---|---|
Peso molecular |
284.95 g/mol |
Nombre IUPAC |
(2-bromo-4-piperazin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BBrN2O2/c12-10-7-8(1-2-9(10)11(15)16)14-5-3-13-4-6-14/h1-2,7,13,15-16H,3-6H2 |
Clave InChI |
RTNBIPRIMUXRCH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N2CCNCC2)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid{1-[3-(6-trifluoromethyl-1H-benzoimidazol-2-yl)isoxazol-5-yl]ethyl}-amide](/img/structure/B14092959.png)
![N-[4-(difluoromethoxy)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14092964.png)
![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092972.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B14092975.png)

![1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092981.png)
![2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate](/img/structure/B14092989.png)
![ethyl [(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B14092997.png)
![1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene](/img/structure/B14093013.png)
![1-(3-Ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093021.png)

![2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14093046.png)
![6-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14093057.png)
